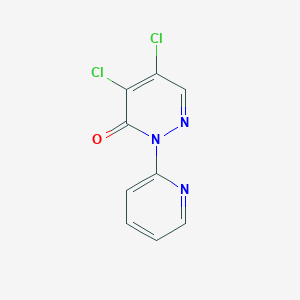

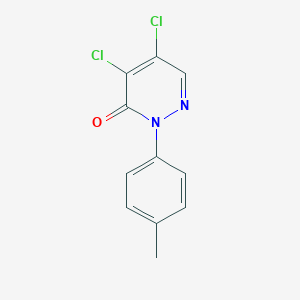

4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.098 . It is also known by various synonyms such as 4,5-dichloro-2-4-methylphenyl-2,3-dihydropyridazin-3-one, 4,5-dichloro-2-4-methylphenyl pyridazin-3-one, and others .

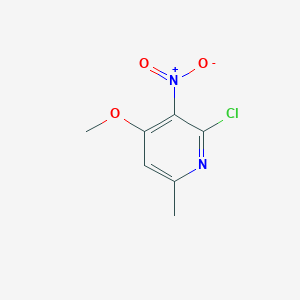

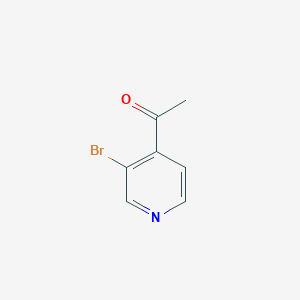

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazinone ring substituted with two chlorine atoms and a 4-methylphenyl group .

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activities

Research by Husain et al. (2017) explored the synthesis of novel pyridazine derivatives, including 4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one, and evaluated their analgesic and anti-inflammatory activities. The study found that certain compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential applications in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Crystal Structures and Interactions

Dadou et al. (2019) examined the crystal structures and Hirshfeld surface analyses of derivatives of this compound. The study provided insight into the molecular interactions and structural properties, which can be crucial for understanding the compound's behavior in various applications (Dadou et al., 2019).

Anticonvulsant and Muscle Relaxant Activities

Sharma et al. (2013) synthesized and evaluated derivatives of this compound for anticonvulsant and muscle relaxant activities. The study found promising results, with certain compounds showing significant activity, indicating potential uses in treating convulsions and muscle relaxation (Sharma et al., 2013).

Synthesis of Novel Derivatives

Soliman and El-Sakka (2011) described the synthesis of various derivatives of this compound. This research adds to the understanding of the compound's chemical behavior and potential for forming diverse derivatives with various applications (Soliman & El-Sakka, 2011).

Carboxylic Anhydrides Synthesis

Kim et al. (2003) presented a novel synthesis method for carboxylic anhydrides using 4,5-Dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, indicating the compound's potential use in organic synthesis and the production of carboxylic anhydrides (Kim et al., 2003).

Anticancer Activity

Mehvish and Kumar (2022) aimed to synthesize new 3(2h)-one pyridazinone derivatives, including this compound, to explore their antioxidant and potential anticancer activities. This research suggests possible applications in anticancer drug development (Mehvish & Kumar, 2022).

Base Oil Improvement

Nessim (2017) conducted a study on the synthesis of Pyridazinone derivatives for base oil improvement. The research explored the use of these compounds as antioxidants and corrosion inhibitors, demonstrating industrial applications (Nessim, 2017).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

4,5-dichloro-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCMQKRJFNLHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379204 |

Source

|

| Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-21-4 |

Source

|

| Record name | 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)